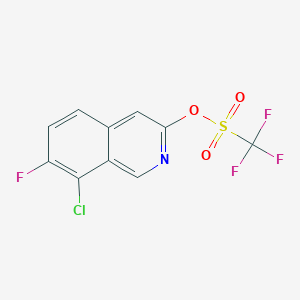

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate

Description

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is a halogenated isoquinoline derivative featuring a trifluoromethanesulfonate (triflate) group at the 3-position. The triflate group (CF₃SO₃⁻) is a well-known leaving group in organic synthesis, enabling nucleophilic substitution reactions due to its strong electron-withdrawing nature . Applications of this compound are inferred to span oligonucleotide synthesis (as seen in phosphoramidite chemistry ) and material science, such as in hybrid scaffolds for bone tissue engineering .

Properties

Molecular Formula |

C10H4ClF4NO3S |

|---|---|

Molecular Weight |

329.66 g/mol |

IUPAC Name |

(8-chloro-7-fluoroisoquinolin-3-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C10H4ClF4NO3S/c11-9-6-4-16-8(3-5(6)1-2-7(9)12)19-20(17,18)10(13,14)15/h1-4H |

InChI Key |

SJLSJZODWXBRGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=CN=C(C=C21)OS(=O)(=O)C(F)(F)F)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate typically involves the reaction of 8-chloro-7-fluoroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The trifluoromethanesulfonate (OTf) group in this isoquinoline derivative acts as an excellent leaving group, enabling nucleophilic substitution reactions. The isoquinoline core, substituted with chlorine and fluorine, likely influences reactivity through electronic effects. For example, fluorine’s electron-withdrawing nature may activate the aromatic ring for substitution, while chlorine’s ortho/para-directing properties could guide nucleophilic attack.

Key Reaction Features

-

Mechanism : The OTf group departs as a triflate ion, leaving a reactive isoquinolinyl intermediate susceptible to nucleophilic attack (e.g., by amines, alcohols, or enolates).

-

Conditions : Typically conducted under basic conditions (e.g., CsOPiv as a base) in polar aprotic solvents like DMF or HFIP .

-

Analogous Systems : Similar triflate esters, such as triisopropylsilyl trifluoromethanesulfonate (TIPSOTf), are used to introduce silyl protecting groups via nucleophilic substitution .

Data Table: Reaction Conditions for Nucleophilic Substitution

| Parameter | Example Values |

|---|---|

| Catalyst | RhCp*(MeCN)₃(SbF₆)₂ (5 mol %) |

| Base | CsOPiv (1.0 equiv) |

| Solvent | HFIP (1.5 mL) |

| Temperature | 60 °C |

| Time | 6–12 h |

| Typical Yield | 70–92% (analogous systems) |

Cross-Coupling Reactions

The isoquinoline core may participate in metal-catalyzed cross-coupling reactions, particularly under rhodium or iridium catalysis. For example, in analogous quinazolinone systems, C–H activation generates metalacycles that facilitate coupling with alkenes or alkynes .

Key Observations

-

Catalyst Influence : Rhodium complexes (e.g., RhCp*(MeCN)₃(SbF₆)₂) outperform iridium in analogous systems, achieving higher yields .

-

Substrate Tolerance : Electron-donating groups (e.g., methoxy, ethyl) on the quinazolinone ring enhance reactivity, while electron-withdrawing groups (e.g., Cl, Br) may hinder coupling .

Data Table: Substrate Effects on Yield

| Substituent (R₁) | Position | Yield (%) |

|---|---|---|

| Methyl | Para | 83–92 |

| Methoxy | Para | 83–92 |

| Fluoro | Para | NR |

| Bromo | Ortho | NR |

Analytical Characterization

The isoquinolinyl trifluoromethanesulfonate can be characterized via ¹H NMR , where the triflate group’s deshielded protons and aromatic signals provide diagnostic information. For example, analogous isoquinolinium tosylamides exhibit distinct proton shifts for substituents like methyl, methoxy, and halogens .

Data Table: NMR Shifts for Substituted Isoquinolinyl Derivatives

| Substituent | Chemical Shift (δ, ppm) |

|---|---|

| Methyl (6-position) | 2.35–2.63 (s) |

| Methoxy (6-position) | 4.02 (s) |

| Fluoro (6-position) | 7.81–8.14 (d, q) |

| Bromo (6-position) | 8.03–8.20 (d, q) |

Scientific Research Applications

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

5-Chloro-6-fluoroisoquinolin-3-yl trifluoromethanesulfonate: Positional isomerism of halogens alters electronic effects and steric hindrance.

8-Bromo-7-iodoisoquinolin-3-yl trifluoromethanesulfonate: Heavier halogens increase molecular weight and may reduce solubility.

Reactivity and Stability

- Leaving Group Efficiency: The triflate group in 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is highly reactive due to synergistic electron withdrawal from Cl, F, and CF₃SO₃⁻. This surpasses mesylates (CH₃SO₃⁻) and tosylates (CH₃C₆H₄SO₃⁻) in leaving ability .

- Stability : Triflates are moisture-sensitive, requiring anhydrous handling. The halogen substituents may slightly improve stability by reducing electron density at the reaction site.

Physical Properties

Note: Data for trifluoromethanesulfonyl chloride is included for reference .

Research Findings and Trends

Recent studies highlight triflates’ superiority in high-yield reactions under mild conditions. For example, triflate-bearing scaffolds in demonstrated enhanced microstructural properties for biomedical applications compared to non-triflate analogues. In oligonucleotide synthesis (), triflates enable efficient coupling of long-chain nucleotides (>100-mer), outperforming traditional leaving groups.

Biological Activity

8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of isoquinoline derivatives, which are known for their diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C10H6ClF3N2O3S. The trifluoromethanesulfonate group contributes to its reactivity and solubility in various solvents, making it a useful candidate for further biological evaluation.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

- Inhibition of transcription factors : The compound has been studied as an inhibitor of transcription activating proteins, which play crucial roles in gene expression regulation. This inhibition can lead to reduced proliferation in cancer cells and other pathological conditions .

- Cytotoxic effects : Preliminary studies suggest that this compound exhibits cytotoxic activity against various cancer cell lines, including melanoma and small cell lung carcinoma .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

| Biological Activity | Effect | References |

|---|---|---|

| Cytotoxicity | Inhibits cancer cell growth | |

| Antibacterial | Potential activity observed | |

| Anti-inflammatory | Not extensively studied |

Case Studies and Research Findings

- Anticancer Activity : In a study focusing on isoquinoline derivatives, this compound demonstrated significant cytotoxicity against melanoma cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

- Transcription Factor Inhibition : Another study highlighted the compound's ability to inhibit transcription factors linked to oncogenesis. This inhibition was shown to reduce the expression of genes that promote cell cycle progression in cancer cells, indicating a potential therapeutic application in oncology .

- Antibacterial Properties : Although primarily studied for its anticancer properties, there are indications that this compound may also possess antibacterial activity. Further research is required to elucidate its effectiveness against specific bacterial strains and its potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.